Nickel sulfate

Catalog No.
S1513133
CAS No.
15244-37-8
M.F
NiSO4
NiO4S
M. Wt
154.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel sulfate

CAS Number

15244-37-8

Product Name

Nickel sulfate

IUPAC Name

nickel(2+);sulfate

Molecular Formula

NiSO4
NiO4S

Molecular Weight

154.76 g/mol

InChI

InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

LGQLOGILCSXPEA-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Ni+2]

Solubility

27.3 to 27.7 % weight % at 68 °F (NTP, 1992)
VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/
29.3 G/100 CC WATER @ 0 °C
83.7 G/100 CC WATER @ 100 °C
INSOL IN ALCOHOL, ETHER, ACETONE
0.11% WT IN METHANOL @ 35 °C
For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble)

Synonyms

nickel sulfate, nickel sulfate heptahydrate, nickel sulfate hexahydrate, nickel sulfate hexahydrate-(2)H-labeled cpd, nickel sulfate hydrate, nickel sulfate monohydrate

Canonical SMILES

[O-]S(=O)(=O)[O-].[Ni+2]

Source of Nickel Ions

Nickel sulfate is a readily soluble and stable source of nickel (Ni²⁺) ions, making it a valuable tool in various research areas. These ions play a crucial role in several biological processes, including enzyme activity, cellular signaling, and oxygen transport. Scientists utilize nickel sulfate to:

  • Study the function of nickel-containing enzymes: By incorporating nickel sulfate into growth mediums or reaction mixtures, researchers can investigate the activity and function of enzymes that require nickel for their catalytic activity. This provides valuable insights into various biological processes, such as nitrogen fixation and urease activity .
  • Investigate the role of nickel in cellular signaling: Nickel ions are involved in cellular signaling pathways regulating processes like cell proliferation and differentiation. By manipulating nickel levels through the use of nickel sulfate, researchers can elucidate the specific roles of nickel in these pathways and their impact on cellular function .
  • Model nickel deficiency and toxicity: Nickel is an essential micronutrient for humans and various organisms. However, excessive nickel exposure can be detrimental. By controlling nickel sulfate concentrations, researchers can create models of nickel deficiency and toxicity in cell cultures or animal models to understand their impact on health and disease .

Precursor for Ni-based Nanomaterials

Nickel sulfate serves as a precursor for synthesizing various nickel-based nanomaterials with unique properties. These nanomaterials hold immense potential in diverse scientific fields, including:

  • Catalysis: Specific nickel-based nanostructures can be designed using nickel sulfate as a starting material, exhibiting high catalytic activity for various chemical reactions. This holds promise for developing efficient and sustainable catalysts for industrial processes and environmental remediation .
  • Magnetism: Certain nickel-based nanomaterials synthesized from nickel sulfate exhibit unique magnetic properties, making them attractive for applications in data storage, spintronics, and magnetic resonance imaging (MRI) .
  • Biomedical applications: Functionalized nickel-based nanomaterials derived from nickel sulfate are being explored for their potential use in drug delivery, biosensing, and cancer therapy due to their unique properties and biocompatibility .

Reagent in Chemical Research

Nickel sulfate finds application as a versatile reagent in various chemical reactions due to its ability to act as a Lewis acid or undergo redox reactions. Some examples include:

  • Precipitation reactions: Nickel sulfate can be used to precipitate other metal sulfates, providing a method for purification and separation of specific metal ions .
  • Electrodeposition: As a source of nickel ions, nickel sulfate is used for electrodeposition, a technique for coating conducting surfaces with a thin layer of nickel. This finds applications in electroplating, battery technology, and sensor development .
  • Organic synthesis: Nickel sulfate can act as a catalyst in specific organic reactions, facilitating the formation of desired organic compounds .

Nickel sulfate is an inorganic compound with the chemical formula NiSO4\text{NiSO}_4. It exists in various hydrated forms, with nickel sulfate hexahydrate being the most common, characterized by blue crystals. Nickel sulfate is highly soluble in water and forms an acidic solution upon dissolution, typically exhibiting a pH range of 4.3 to 4.7 due to the release of sulfate ions. The compound is paramagnetic and can exist in different colors depending on its hydration state, ranging from blue to green or yellow .

  • Acute toxicity: Inhalation, ingestion, or skin contact can cause irritation and inflammation [].
  • Chronic toxicity: Long-term exposure to nickel sulfate is suspected to be carcinogenic (cancer-causing) [].

  • Dehydration Reaction: When heated to 103°C, nickel sulfate hexahydrate loses water to form anhydrous nickel sulfate. Further heating to 848°C results in decomposition into nickel oxide and sulfur trioxide:
    NiSO4NiO+SO3\text{NiSO}_4\rightarrow \text{NiO}+\text{SO}_3
  • Reactions with Acids: Nickel sulfate reacts with hydrochloric acid in a double displacement reaction, producing nickel chloride and sulfuric acid:
    NiSO4+HClNiCl+HSO4\text{NiSO}_4+\text{HCl}\rightarrow \text{NiCl}+\text{HSO}_4
  • Reactions with Bases: It reacts with sodium hydroxide to form nickel hydroxide and sodium sulfate:
    NiSO4+2NaOHNi OH 2+Na2SO4\text{NiSO}_4+2\text{NaOH}\rightarrow \text{Ni OH }_2+\text{Na}_2\text{SO}_4

These reactions illustrate the versatility of nickel sulfate in various chemical processes, particularly in the production of nickel-based compounds .

Nickel sulfate is known for its toxicological properties. It is classified as a carcinogen and can cause various health issues upon exposure, including skin irritation, respiratory problems, and potential allergic reactions. Ingestion or inhalation can lead to accumulation in organs such as the lungs, kidneys, and liver. Occupational exposure limits are set due to its harmful effects, emphasizing the need for safety measures when handling this compound .

Nickel sulfate can be synthesized through several methods:

  • Dissolution of Nickel Oxide: The most common method involves dissolving nickel oxide in hot, dilute sulfuric acid under controlled temperature and pressure conditions:
    • Nickel oxide is introduced into a sealed reactor containing sulfuric acid.
    • Oxygen is added to facilitate oxidation.
    • The process yields a concentrated solution of nickel sulfate.
  • Electrolytic Production: Nickel sulfate can also be produced through electrolysis using nickel metal as an anode in a sulfuric acid solution.
  • By-Product from Copper Refining: It is often obtained as a by-product during the refining of copper ores .

Nickel sulfate has a wide range of applications:

  • Electroplating: Primarily used as an electrolyte in nickel electroplating baths.
  • Production of Nickel Compounds: Serves as a precursor for producing other nickel compounds such as nickel hydroxide.
  • Textile Industry: Acts as a mordant in dyeing processes.
  • Ceramics and Pigments: Utilized in ceramics for coloring and as a catalyst precursor .

Studies on nickel sulfate interactions have revealed its potential effects on biological systems:

  • Toxicity Studies: Research indicates that exposure can lead to oxidative stress and inflammatory responses in cells.
  • Allergenic Potential: Nickel sulfate is one of the most common contact allergens, leading to dermatitis in sensitive individuals.
  • Environmental Impact: It poses risks to aquatic life due to its toxicity, necessitating careful management during disposal and use .

Nickel sulfate shares similarities with other metal sulfates but exhibits unique properties due to its specific ionic structure and biological activity.

Compound NameChemical FormulaColorSolubilityToxicity Level
Copper(II) SulfateCuSO4\text{CuSO}_4Blue (hydrated)Highly solubleModerate
Cobalt(II) SulfateCoSO4\text{CoSO}_4Pink (hydrated)Highly solubleModerate
Zinc SulfateZnSO4\text{ZnSO}_4White (anhydrous)Highly solubleLow

Uniqueness of Nickel Sulfate

  • Toxicity: Nickel sulfate is more toxic than many other metal sulfates, making it a significant concern for occupational safety.
  • Biological Activity: Its role as a known carcinogen sets it apart from other similar compounds that may not have such pronounced health risks.
  • Electroplating Use: While many sulfates are used in electroplating, nickel sulfate's specific properties make it ideal for producing high-quality nickel coatings.

Hydrometallurgical methods dominate nickel sulfate production, leveraging aqueous chemistry to extract nickel from ores and recycled materials. The process begins with sulfuric acid leaching, where nickel-bearing ores or intermediates are dissolved under controlled temperature (60–90°C) and pH (1.5–3.0) conditions. For laterite ores, High-Pressure Acid Leaching (HPAL) is employed at 250–270°C and 4–5 MPa pressure to selectively dissolve nickel and cobalt while leaving iron and aluminum in solid residues.

Post-leaching, solvent extraction (SX) purifies the pregnant leach solution (PLS). Extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) or Cyanex 272 selectively separate nickel from cobalt and impurities such as magnesium and calcium. Electrowinning then recovers nickel metal, which is subsequently dissolved in sulfuric acid to form nickel sulfate solution.

Key advancements:

  • Multi-stage counter-current SX systems achieve >99% nickel recovery.
  • HPAL systems integrate flash evaporation for energy recovery, reducing steam consumption by 30%.

Crystallization and Impurity Incorporation Mechanisms

Nickel sulfate hexahydrate (NiSO₄·6H₂O) crystallizes from saturated solutions via cooling or evaporative methods. A critical challenge is magnesium co-crystallization due to its similar ionic radius (0.72 Å vs. Ni²⁺’s 0.69 Å) and charge, enabling isomorphous substitution in the crystal lattice. Surface adsorption of Mg²⁺ on growing crystal faces further exacerbates impurity uptake.

Purification strategies:

  • Repulping: Washing crystals with saturated NiSO₄ solutions removes 77% of surface-adsorbed Mg in the first stage.
  • Multi-stage crystallization: Sequential cooling steps reduce Mg content from 0.5% to <0.1% in final products.

Ore-Specific Production Routes (Sulfide vs. Laterite)

Sulfide Ores

Sulfide ores (e.g., pentlandite) undergo:

  • Froth flotation: Produces a 6–12% nickel concentrate.
  • Smelting: Electric furnaces yield nickel matte (40–50% Ni).
  • Electrorefining: Matte anodes produce 99.99% pure nickel, dissolved in H₂SO₄/H₂O₂ to form NiSO₄.

Advantages:

  • Higher nickel grades (1.5–3% vs. 1–2% in laterites).
  • Lower energy consumption compared to laterite processing.

Laterite Ores

Laterites require energy-intensive approaches:

  • HPAL: Achieves 95% Ni/Co recovery but limited to ores with <5% Mg.
  • Rotary Kiln Electric Furnace (RKEF): Produces nickel pig iron (NPI), later converted to matte and dissolved in acid.

Challenges:

  • High magnesium content (>5%) complicates acid consumption and waste management.

Recycling and Secondary Recovery Pathways

Nickel sulfate is recovered from:

  • Lithium-ion battery scrap: Hydrometallurgical recycling achieves 95% Ni recovery via H₂SO₄/H₂O₂ leaching, followed by SX and crystallization.
  • Electroplating waste: Spent electrolytes are purified using ion-exchange resins (e.g., chelating resins loaded with Ni²⁺) to remove Cu/Fe.

Innovative projects:

  • Panasonic/Sumitomo’s closed-loop system recovers nickel sulfate from battery production scrap, targeting 20% recycled content in EV batteries by 2030.
  • Vale’s Bécancour plant processes 25,000 t/year of nickel pellets into battery-grade NiSO₄ using autothermal dissolution in H₂SO₄/H₂O₂.

The purification of nickel sulfate represents a critical process in achieving battery-grade specifications required for lithium-ion battery cathode materials [9]. Modern hydrometallurgical processing demands sophisticated purification strategies to remove trace impurities that can significantly impact the electrochemical performance of nickel-containing cathode materials [11]. The purification process encompasses multiple stages including impurity removal, washing optimization, crystallization enhancement, and understanding of incorporation mechanisms [13].

Impurity Removal Strategies (Magnesium, Cobalt, Sodium, Calcium Mitigation)

The removal of specific impurities from nickel sulfate solutions requires tailored approaches based on the chemical behavior and concentration levels of each contaminant [1]. Industrial nickel sulfate purification typically encounters four primary impurities that require specialized mitigation strategies: magnesium, cobalt, sodium, and calcium [2] [7].

Magnesium Removal Strategies

Magnesium represents the most challenging impurity to remove due to its similar ionic radius and charge characteristics compared to nickel ions [19]. The separation factor of magnesium over nickel using Cyanex 272 extraction reaches values higher than 200 at pH 5.5, demonstrating superior performance compared to alternative extractants [31]. Research indicates that more than 99% of magnesium can be removed from synthetic solutions containing 3.4 grams per liter magnesium and 106 grams per liter nickel using 0.5 molar Cyanex 272 [31].

Fluorite precipitation methods have traditionally been employed for nickel purification from magnesium contamination, though these approaches present significant environmental pollution risks [31]. Solvent extraction technology offers substantial advantages in metal separation and purification, particularly in nickel cobalt industries where selective separation is paramount [31].

Cobalt Removal Techniques

Cobalt extraction from nickel sulfate solutions achieves remarkably high efficiency through organophosphonic extractants [5]. Ionquest 801 extractant demonstrates simultaneous extraction capabilities for both cobalt and magnesium in the presence of nickel from sulfate solutions [5]. Under optimized conditions of pH 5.0, temperature 40°C, extractant concentration 20%, and organic to aqueous phase ratio 1:1, cobalt and magnesium extraction rates reach 99.7% and 99.5% respectively [5].

The extraction process utilizes a multi-stage approach involving extraction, scrubbing, and stripping operations [5]. Cobalt stripping by 3 molar sulfuric acid achieves 99.7% efficiency, while magnesium stripping reaches 99.3% under similar conditions [5]. The scrubbing stage effectively removes co-extracted nickel, maintaining final co-extraction levels below 0.5% [5].

Sodium and Calcium Mitigation

Sodium removal from nickel sulfate solutions employs scrubbing techniques with nickel-containing solutions [7]. The process involves adding crude nickel sulfate solution to nickel-retaining organic phases to exchange nickel with impurities including sodium and ammonia [7]. This exchange mechanism provides purified nickel sulfate solution while concentrating impurities in the organic phase [7].

Calcium removal utilizes precipitation methods, particularly through fluoride precipitation techniques [2]. Ammonium fluoride addition to nickel sulfate solutions results in calcium fluoride precipitate formation, which can be removed through filtration [2]. The method demonstrates effectiveness in removing calcium and magnesium impurities simultaneously through precipitation and subsequent pH adjustment to remove ammonium ions [2].

High pH Treatment Protocols

High pH treatment represents a fundamental purification approach for metallic impurities, primarily targeting iron and chromium removal [4]. The process requires temperature elevation to 150°F with sufficient nickel carbonate addition to raise pH to 5.2-5.8 [4]. Depending on initial pH conditions, up to 5 pounds of dry nickel carbonate per 100 gallons may be required to achieve optimal treatment range [4].

The treatment protocol includes hydrogen peroxide addition at 0.5 to 1.0 milliliters per liter of 30% concentration [4]. Solution agitation at temperature for minimum 2 hours allows adequate settling time before pH readjustment to specified operating range [4]. The process concludes with filtration back to production tanks and electrolytic treatment to ensure hydrogen peroxide destruction [4].

Repulping and Displacement Washing Optimization

Repulping stages in nickel sulfate purification serve dual purposes of impurity removal and crystal quality enhancement [3]. The process involves washing crystals in saturated solution to remove impurities incorporated through surface adsorption and mother liquor inclusion [13]. Research demonstrates that repulping nickel sulfate hexahydrate crystals with saturated nickel sulfate solution results in 77% magnesium removal [13] [19].

First Stage Repulping Parameters

Optimal repulping conditions require precise control of multiple process parameters [13]. Temperature maintenance at 50±1°C provides ideal conditions for equilibrium establishment between crystals and solution [13]. The 70-hour duration for first-stage repulping allows sufficient time for diffusion-controlled mass transfer across the boundary layer [13].

Pulp density optimization at 15% ensures adequate solid-liquid contact while maintaining effective mixing [13]. Stirring speed of 150 revolutions per minute maintains crystals in micro-suspended state without causing mechanical damage [13]. The equilibrium distribution coefficient of magnesium during first-stage repulping reaches 1.32, indicating approximately equal preference for solid and liquid phases [13].

Second Stage Repulping Effectiveness

Second-stage repulping demonstrates reduced effectiveness compared to initial treatment, achieving only 26% magnesium removal [13]. The 24-hour duration for second-stage processing reflects diminished driving force for mass transfer due to lower concentration gradients [13]. Distribution coefficient values increase to 3.84, indicating reduced equilibrium achievement owing to smaller diffusion flux across the solid-liquid interface [13].

The sequential repulping approach yields cumulative nickel retention ratios of 86% for first stage and 82% for second stage [13]. Total nickel retention across both repulping stages reaches 71%, demonstrating acceptable metal recovery while achieving significant impurity reduction [13].

Displacement Washing Mechanisms

Displacement washing effectiveness varies significantly among different impurities based on their incorporation mechanisms [9]. Surface-adsorbed impurities demonstrate high responsiveness to washing procedures, while lattice-substituted elements show limited removal through washing alone [9]. Research findings indicate that sodium and calcium predominantly undergo surface adsorption regardless of initial concentrations, making them highly amenable to displacement washing [9].

Washing solution composition influences removal efficiency, with deionized water achieving moderate results compared to saturated nickel sulfate solutions [13]. Post-wash crystal analysis reveals that washing with deionized water equivalent to 10% of wet solid weight reduces magnesium concentration from 0.35 to 0.22 grams per kilogram [13]. This stagnant decrease suggests residual magnesium incorporation through lattice substitution mechanisms [13].

Purity Enhancement Factors in Crystallization Systems

Crystallization system optimization requires careful consideration of multiple interconnected factors that influence both crystal formation and impurity incorporation [16]. The solubility of nickel sulfate demonstrates strong temperature dependence and decreases in the presence of sulfuric acid [18]. Industrial process solutions typically contain chloride, magnesium, and sodium impurities that significantly affect crystallization behavior [18].

Temperature Control and Phase Stability

Temperature control represents a critical factor in determining crystal polymorph formation and stability [24]. Nickel sulfate hexahydrate exists in two polymorphic forms: alpha-nickel sulfate hexahydrate with tetragonal structure and beta-nickel sulfate hexahydrate with monoclinic structure [24]. Research demonstrates that nickel sulfate formed in the absence of magnesium transforms toward alpha-nickel sulfate hexahydrate in dry state [24].

Crystallization temperature directly influences impurity incorporation rates and crystal quality [17]. Optimal crystallization temperatures range from 35°C to 40°C for initial solution preparation, with constant temperature maintenance at 34±1°C during crystal growth [17]. Temperature fluctuations facilitate recrystallization processes that enhance impurity partitioning and crystal purity [13].

pH Optimization and Solution Chemistry

Solution pH significantly impacts crystallization kinetics and impurity behavior [5]. Research indicates optimal pH ranges of 4.0 to 5.5 for effective impurity separation and crystal formation [5]. Higher pH conditions favor precipitation of metallic impurities, particularly iron and chromium, through hydroxide formation [4].

The pH adjustment process requires careful consideration of neutralizing agent selection to avoid introducing additional impurities [6]. Sodium hydroxide or sodium carbonate usage as neutralizers can precipitate impurities as salts during subsequent solvent extraction steps, reducing process efficiency [12]. Alternative neutralization approaches using nickel hydroxide prepared from process waste streams minimize external impurity introduction [12].

Evaporation Rate and Supersaturation Control

Controlled evaporation rates influence crystal nucleation and growth kinetics, directly affecting final product purity [1]. Excessive evaporation rates can lead to rapid supersaturation development, promoting inclusion formation and reducing selectivity [16]. Research demonstrates that chloride ion concentration in initial solution impacts crystal shape and purity levels, with higher chloride amounts reducing purity to approximately 90% [16].

Lower impurity concentrations during controlled evaporation yield purity levels around 97-98% [18]. Crystal size distribution results indicate that longer residence times produce larger crystal sizes with improved purity characteristics [16]. Moisture content analysis confirms the relationship between cooling rate and crystal quality, with slower cooling promoting better developed crystal structures [18].

Seeding and Nucleation Control

Seeding strategies provide enhanced control over crystal formation and polymorph selection [24]. However, seeding does not guarantee phase purity in systems with high solubility and close solubility values due to strong kinetic factor contributions [24]. Multiple possible phases can crystallize in nickel sulfate systems, requiring careful monitoring of crystallization pathways [24].

Seed ratio optimization between 5-15% of total crystallizing mass provides effective nucleation control while maintaining acceptable productivity [30]. Research examining ammonium impurity effects demonstrates that seed ratio significantly increases crystal output yield and slightly enhances crystal purity [30]. The seed ratio influence proves less significant than impurity concentration effects on crystal growth mechanisms [30].

Surface Adsorption vs. Lattice Substitution Dynamics

Understanding impurity incorporation mechanisms provides crucial insights for developing targeted purification strategies [3]. Research identifies two primary mechanisms for magnesium uptake during nickel sulfate hexahydrate crystallization: surface adsorption and lattice substitution through isomorphous replacement [3] [19]. The relative contribution of each mechanism depends on impurity concentration levels and crystallization conditions [9].

Surface Adsorption Mechanisms

Surface adsorption occurs when impurities deposit on crystal surfaces or when impurity-laden mother liquor remains incompletely washed from crystal surfaces [13]. Research utilizing impurity distribution mapping reveals that initial stirring of suspended nickel sulfate crystals in saturated solution releases approximately 50% of total magnesium mass into mother liquor [13]. This significant release strongly suggests substantial magnesium surface location and incorporation via surface deposition mechanisms [13].

Scanning transmission electron microscopy with energy-dispersive X-ray analysis provides direct evidence of surface contamination patterns [13]. Elemental mapping of nickel sulfate hexahydrate crystals after evaporative crystallization shows higher magnesium content compared to crystals after two-stage repulping [13]. The surface washing effectiveness varies among impurities, with sodium and calcium demonstrating high responsiveness to washing procedures due to predominant surface adsorption [9].

Lattice Substitution Phenomena

Lattice substitution through isomorphous replacement occurs when impurity ions substitute for nickel ions within the crystal lattice structure [19]. The similar ionic radius and charge characteristics between magnesium and nickel ions facilitate this substitution process [3]. Research demonstrates linear relationships between percent crystal dissolution and percent impurity release, confirming uniform distribution throughout bulk crystals consistent with lattice substitution [13].

Magnesium and cobalt demonstrate primary integration into crystal lattice via isomorphous substitution when present at higher initial concentrations [9]. This incorporation mechanism proves resistant to surface washing techniques, requiring modification of crystallization feed composition to reduce impurity concentrations during crystal formation [13]. Unlike surface deposition that occurs during later crystallization stages, isomorphous substitution occurs throughout crystal growth, resulting in uniform impurity distribution [13].

Mechanistic Investigation Techniques

Stepwise dissolution techniques provide quantitative assessment of impurity incorporation mechanisms [13]. The impurity distribution mapping approach involves progressive crystal dissolution in saturated nickel sulfate solution while monitoring impurity concentration increases [13]. Sharp concentration increases during initial dissolution steps indicate surface deposition, while steady increases suggest inclusion mechanisms [13].

Linear relationships between dissolution percentage and impurity release confirm lattice substitution as the primary incorporation mechanism [13]. Research utilizing this approach with nickel sulfate crystals containing 16.79 milligrams total magnesium demonstrates dual mechanism operation [13]. Initial stirring releases 8.72 milligrams through surface deposition, while subsequent dissolution reveals uniform distribution consistent with lattice substitution [13].

Thermodynamic Considerations

Equilibrium distribution coefficients quantify the thermodynamic preference for impurity partitioning between solid and liquid phases [13]. Values approaching unity indicate equal preference for both phases, while values significantly different from unity suggest preferential partitioning [13]. Research demonstrates magnesium distribution coefficients of 1.32 during first-stage repulping, indicating approximately equal solid-liquid preference [13].

Physical Description

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles.
Liquid, Other Solid; Dry Powder; Other Solid; Liquid; Pellets or Large Crystals
Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline]
YELLOW-TO-GREEN CRYSTALS.

Color/Form

Green-yellow crystals
Pale green

Hydrogen Bond Acceptor Count

4

Exact Mass

153.887071 g/mol

Monoisotopic Mass

153.887071 g/mol

Boiling Point

Decomposes (NTP, 1992)

Heavy Atom Count

6

Density

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink
4.01 g/cu cm
Density: 2.03 g/cu cm /Hexahydrate/
3.7 g/cm³

Odor

Odorless

Decomposition

When heated to decomp it emits very toxic fumes of /sulfur oxides/.
Toxic gases and vapors (such as nickel carbonyl) may be released ... in the decomp of nickel cmpd. /Nickel & sol nickel cmpd/
848 °C. This produces toxic fumes of sulfur trioxide and nickel monoxide. See ICSC 0926. See ICSC 1202. Reacts with oxidants. This generates fire and explosion hazard. The solution in water is a weak acid.

Melting Point

1558 °F (decomposes) (NTP, 1992)
Decomposes @ 840 °C
No melting point; decomposes at 848 °C

UNII

4FLT4T3WUN

Related CAS

10101-97-0 (hexahydrate)
10101-98-1 (heptahydrate)
14701-22-5 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Nickel Sulfate is a yellow, green or blue colored, crystalline inorganic compound that produces toxic gases upon heating. Nickel sulfate is used in electroplating and as a chemical intermediate to produce other nickel compounds. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. Nickel sulfate is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

MeSH Pharmacological Classification

Irritants

Mechanism of Action

Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7786-81-4
10101-97-0

Absorption Distribution and Excretion

Nickel concentration in serum and whole blood and excretion in urine was assayed at different time intervals before and after ingestion of nickel sulfate in 8 healthy volunteers for 3 days. The peak level of nickel in blood was reached 2.5 hours after nickel ingestion, and maximal urinary excretion of nickel occured during the first 8 hours after ingestion.
Absorption of nickel sulfate from the skin has been found to occur in guinea pigs, rabbits, and rats.
The relationship between dose level of nickel sulfate and lung clearance, tissue distribution, and excretion of the metal was examined. F344N rats were given intratracheal injections of 17, 190, or 1800 nm (63)nickel labelled nickel sulfate. Tissues containing the highest concentrations of (63)nickel after 4, 24, and 96 hr were the lung, trachea, larynx, kidney, urinary bladder, adrenals, blood, large intestine, and thyroid. (63)Nickel was rapidly cleared from the lungs to the blood. Eight to 49% of the nickel sulfate remained in the lungs at 4 hr post treatment depending upon the original dose. Urine was the major form of (63)nickel excretion and accounted for 50% of the doe at the 17 and 190 nm levels and 80% at the 1800 nm level. The half time for urinary clearance was 4.6 hours at the highest dose and 23 hours at the lowest dose. Over 50% of the (63)nickel remaining 96 hours post treatment was in the lungs, and the half time for lung (63)nickel clearance ranged from 36 hr at the lowest dose to 21 hr at the highest dose. Urinary and pulmonary clearance of (63)nickel were both dose dependent.
In human volunteers who ingested nickel sulfate in the drinking water or food, at doses of between 12 and 50 ug/kg body weight (one treatment), the amt of nickel absorbed avg 27 plus or minus 17% of the dose ingested in water compared with 0.7 plus or minus 0.4% of the same dose ingested in food ... .
For more Absorption, Distribution and Excretion (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Nickel is absorbed mainly through the lungs and gastrointestinal tract. Once in the body it enters the bloodstream, where it binds to albumin, L-histidine, and _2-macroglobulin. Nickel tends to accumulate in the lungs, thyroid, kidney, heart, and liver. Absorbed nickel is excreted in the urine, wherease unabsorbed nickel is excreted in the faeces. (L41)

Associated Chemicals

Nickel sulfate hexahydrate;10101-97-0

Wikipedia

Nickel sulfate
Nickel(II)_sulfate
�-Tocopherol

Biological Half Life

The half-time for diminution of plasma nickel concn in human volunteers after oral intake of nickel sulfate is approx 11 hr.
Gave 1, 11.2, or 105.7 ug nickel sulfate/animal, by intratracheal instillation, to Fischer 344 rats ... The half-time for urinary excretion of nickel incr from 4.6 hr at the highest dose to 23 hr at the lowest dose ... The half-time for lung clearance of nickel sulfate ranged from 21 hr (highest dose) to 36 hr (lowest dose).

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens

Methods of Manufacturing

NICKEL SULFATE IS PRODUCED COMMERCIALLY BY DISSOLVING NICKEL OXIDE IN SULFURIC ACID AND CONCENTRATING THE SOLN TO PRECIPITATE NICKEL SULFATE HEPTAHYDRATE, WHICH ON HEATING FORMS THE COMMERCIAL CRYSTALLINE NICKEL SULFATE HEXAHYDRATE.
ADDITION OF NICKEL POWDER TO HOT DILUTE SULFURIC ACID
By the reaction of black nickel oxide with hot dilute sulfuric acid or of dilute sulfuric acid and nickel carbonate
One possibility for the potential continuous large-scale manufacture of nickel sulfate is the reaction of nickel carbonyl, sulfur dioxide, and oxygen in the gas phase at 100 °C. Another possibility for the continuous manufacture of nickel sulfate is the gas-phase reaction of nickel carbonyl with nitric acid, recovering the solid product in sulfuric acid, and continuous removal of nickel sulfate from the acid mixture.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Primary Metal Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
Sulfuric acid, nickel(2+) salt (1:1): ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The hamster embryo cell bioassay was used to study the effect of metal salts on morphological transformation. A synergistic enhancement of the transformation frequency was found for the combined treatment with organic carcinogens (benzo(a)pyrene (b(a)p), N-hydroxy-2-acetylaminofluorene and 4-nitroquinoline-1-oxide) and nickel sulfate. The synergistic effect between b(a)p and nickel sulfate was apparent when the cells were treated sequentially with the chemicals. When the cells were first exposed to b(a)p, nickel sulfate showed a promotion-like effect, similar to that obtained with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (12-O-tpa). When 12-O-tpa or b(a)p were used as promoters nickel sulfate was able to initiate morphological transformation. The metal salts are more potent as promoters than they are as initiators in this assay.
The effect of unfractionated heparin and a low molecular weight heparin fragment on the DNA synthesis response of human peripheral blood T lymphocytes from nickel-allergic patients, activated by mercuric chloride and nickel sulfate was tested. Inhibition was found with 1.1 mg/ml unfractionated heparin added 1 hr after mercuric chloride and nickel sulfate and with the same concentration of the heparin fragment, added 1 hr after nickel sulfate; no effect was seen after at 72 hr. Both heparin preparations in concentrations of 0.0001-0.11 mg/ml stimulated the response to nickel sulfate and in concentrations of 0.001-0.11 mg/ml stimulated the response to mercuric chloride. Heparin preparations seem to have modulating effects on both nickel and mercury activation of lymphocytes. The effect was dependent on both heparin concentration and the time of addition to the activation process.
Synergistic effects of nickel compounds and benzo(a)pyrene on morphological transformation of SHE cells have been reported ... Treatment with nickel sulfate and benzo(a)pyrene resulted in a transformation frequency of 10.7% compared with 0.5% and 0.6%, respectively, for the individual substances ... .
In a two-stage carcinogenicity study, ... gave a single injection of dinitrosopiperazine (9 mg) to rats, followed by administration of nickel sulfate, either in the drinking-water (3.7 mg/day), or topically in the nasopharynx as a gelatin solution (0.02 ml of 0.5% NiS04). Two out of 12 rats in both groups receiving both nickel and the nitrosamine developed nasopharyngeal tumors (1 squamous cell carcinoma, 1 fibrosarcoma, 1 papilloma, 1 "early carcinoma"), while none was seen in the 24 animals treated with the nitrosamine alone, or in the two groups of 12 animals treated with nickel sulfate. The same authors (abstract only) reported an "tension of the study, using topical nickel sulfate as a promoter. Five out of 22 rats given the combined treatment developed carcinomas of the nasopharynx, nasal cavity, or hard palate, while these tumors were not found in the other groups ... .
Reported a study in which N-nitrosopiperazine was given to female rats on the 18th day of pregnancy, and the pups were given nickel sulfate orally. Five out of 21 pups with combined treatment, and 1 out of 4 with nitrosamine treatment only developed nasopharyngeal carcinoma, and two other pups developed other tumors.

Stability Shelf Life

STABLE @ 40 °C /HEXAHYDRATE/

Dates

Modify: 2023-08-15

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